
4-Bromo-2-fluoro-5-hydroxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-5-hydroxy-N,N-dimethylbenzamide is an organic compound with a complex structure that includes bromine, fluorine, and hydroxyl functional groups
Preparation Methods
The synthesis of 4-Bromo-2-fluoro-5-hydroxy-N,N-dimethylbenzamide typically involves multi-step reactions. One common method starts with 4-Bromo-2-fluorobenzonitrile, which undergoes a series of reactions to introduce the hydroxyl and N,N-dimethyl groups. The reaction conditions often involve the use of reagents such as N-bromosuccinimide and sulfuric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
4-Bromo-2-fluoro-5-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Scientific Research Applications
This compound is used as a reagent in the synthesis of various bioactive molecules. For example, it is employed in the synthesis of tricyclic dihydroquinazolinones, which act as anti-obesity agents. Additionally, it is used to synthesize imidazole pyrimidine amides, which are cyclin-dependent kinase inhibitors
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-5-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. For instance, when used as a reagent in synthesizing bioactive molecules, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the synthesized compounds .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-fluoro-5-hydroxy-N,N-dimethylbenzamide include:
4-Bromo-2-fluorobenzamide: Used in similar synthetic applications but lacks the hydroxyl and N,N-dimethyl groups.
4-Bromo-2-fluoro-N,N-dimethylbenzamide: Similar structure but without the hydroxyl group.
1-Bromo-2-nitrobenzene: Contains a nitro group instead of the hydroxyl and N,N-dimethyl groups, leading to different reactivity and applications.
These comparisons highlight the unique functional groups in this compound, which contribute to its specific reactivity and applications.
Properties
Molecular Formula |
C9H9BrFNO2 |
|---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
4-bromo-2-fluoro-5-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H9BrFNO2/c1-12(2)9(14)5-3-8(13)6(10)4-7(5)11/h3-4,13H,1-2H3 |
InChI Key |
GKBCXIXBADIPCX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1F)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


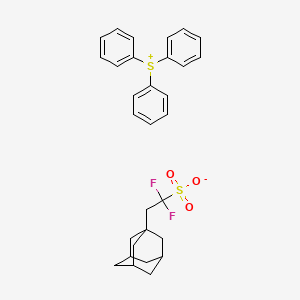

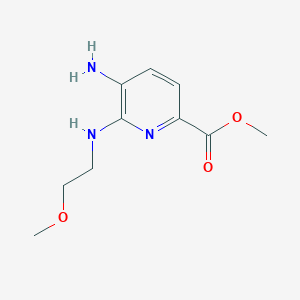
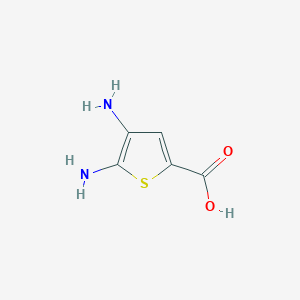
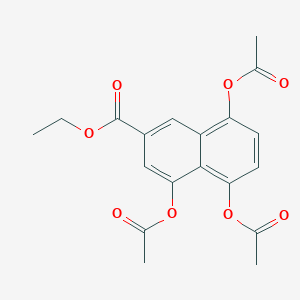
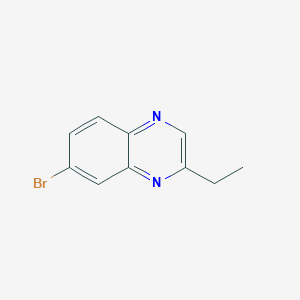
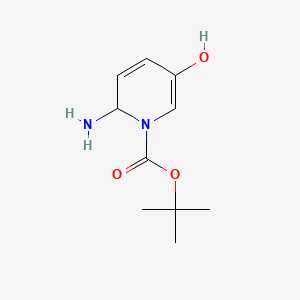
![2,3-Dihydropyrazolo[5,1-b]oxazole-3-methanol](/img/structure/B13926737.png)
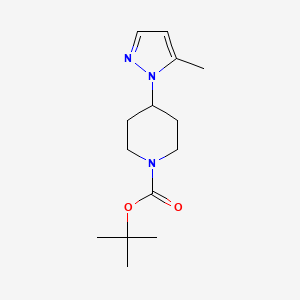
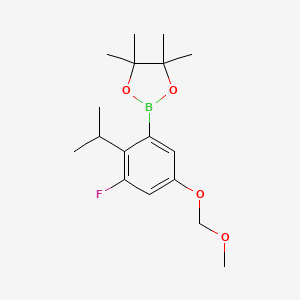



![4,5-Dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13926783.png)
